Absence of Specific Biological Activity Data Versus Generic Class Activity
No quantitative biological activity data (e.g., Ki, IC50, EC50) were found for this specific compound in any peer-reviewed study, patent, or authoritative database. The strongest available information pertains to the general class of benzenesulfonamide-triazole hybrids. For example, a series of related (but structurally non-identical) compounds were reported as highly effective human carbonic anhydrase inhibitors, with Ki values ranging from 1.0-4.3 nM for isoforms hCA II, IX, and XII [1]. The standard inhibitor acetazolamide (AAZ) showed Ki values of 12.1-250.2 nM in the same assays. This class-level activity cannot be extrapolated to the target compound without direct experimental validation. No comparator data exists for this specific 2-bromo derivative.
| Evidence Dimension | Inhibition of human carbonic anhydrase isoforms (hCA II, IX, XII) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Most active class analogs (Ki: 1.0-4.3 nM) vs. Acetazolamide/AAZ (Ki: 12.1-250.2 nM) [1] |
| Quantified Difference | Cannot be calculated for target compound |
| Conditions | Stopped-flow CO2 hydrase assay |
Why This Matters
The lack of data makes evidence-based scientific selection or procurement decisions impossible. Potential differentiation based on the 2-bromo substituent is purely speculative without quantitative SAR from a consistent assay.
- [1] Nocentini, A. et al. Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations. J. Med. Chem. 2016, 59 (23), 10692–10704. View Source
